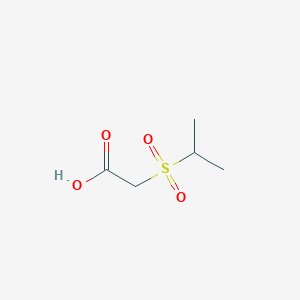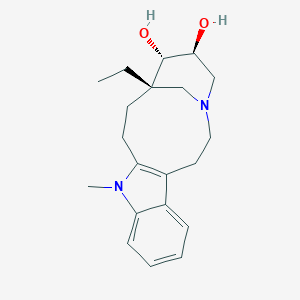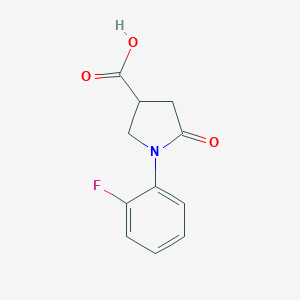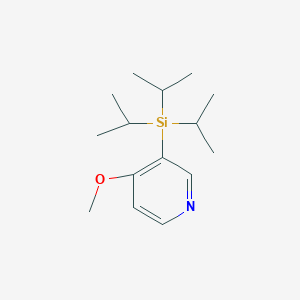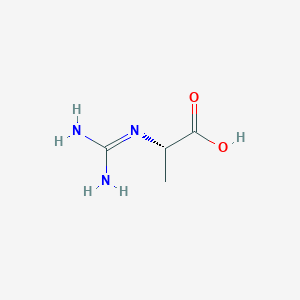![molecular formula C21H40O4 B162026 (2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol CAS No. 135378-08-4](/img/structure/B162026.png)
(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions required for the synthesis .Molecular Structure Analysis
Analyzing the molecular structure involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc. These properties can give insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Biosynthesis of 1,2-Propanediol via Lactic Acid Isomers:
- Niu, Kramer, Mueller, Liu, and Guo (2018) developed a novel artificial pathway for the biosynthesis of 1,2-propanediol (1,2-PDO) via lactic acid isomers, circumventing the cytotoxicity issue caused by methylglyoxal intermediate in the natural pathway. This method led to high optical purities of R-1,2-PDO and S-1,2-PDO isomers (Niu et al., 2018).
Metabolic Engineering for 1,2-Propanediol Production:
- Altaras and Cameron (1999) reported the production of enantiomerically pure R-1,2-PD from glucose in Escherichia coli, demonstrating the potential of metabolic engineering in creating efficient biosynthesis routes for industrial chemicals (Altaras & Cameron, 1999).
Microbial Production and Industrial Applications:
- Saxena, Anand, Saran, Isar, and Agarwal (2010) reviewed the microbial production of 1,2-propanediol and its industrial applications. They highlighted the biochemical pathways and production hosts (microorganisms) capable of delivering the final product with high yields for uses in polymers, food, pharmaceuticals, and textiles (Saxena et al., 2010).
Catalytic Oxidation of Alcohols:
- Iwahama, Yoshino, Keitoku, Sakaguchi, and Ishii (2000) developed a highly efficient catalytic oxidation process of alcohols, including 2-octanol and 1,2-butanediol, with molecular oxygen. This process is significant for various industrial applications involving the conversion of alcohols to carbonyl compounds (Iwahama et al., 2000).
Enhanced Production of (R)-1,2-Propanediol:
- Altaras and Cameron (2000) investigated methods to improve 1,2-PD production in E. coli, including the construction of a complete pathway from dihydroxyacetone phosphate and bioprocessing improvements. This research offers a foundation for further strain and process enhancement in the production of (R)-1,2-propanediol (Altaras & Cameron, 2000).
Safety And Hazards
Propiedades
IUPAC Name |
[(2R)-2,3-dihydroxypropyl] (E)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9+/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRNAYUHWVFMIP-SQUSKLHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydroxypropyl (9Z)-octadec-9-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



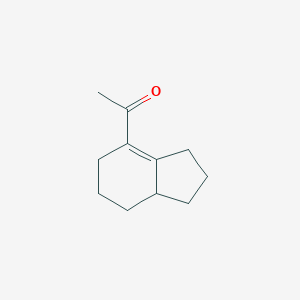
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)
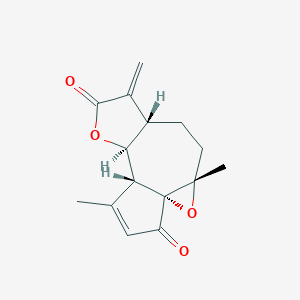
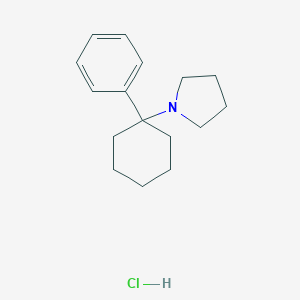
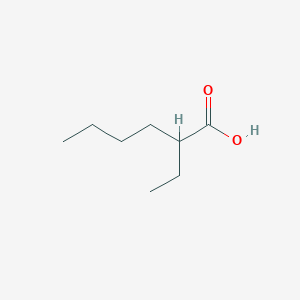
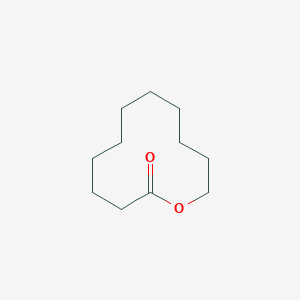
![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)
![1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B161970.png)
